2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Overview
Description
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide typically involves the reaction of thiosemicarbazide with chloroacetyl chloride, followed by cyclization with a benzoyl chloride derivative . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as pyridine . Industrial production methods may employ green chemistry approaches to improve yield, selectivity, and purity .
Chemical Reactions Analysis
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include ethanol, DMF, pyridine, and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide include:
Thiazolidin-4-one derivatives: These compounds also exhibit anticancer and antimicrobial activities.
Rhodanine derivatives: Known for their antiviral and anticancer properties.
Thiazole derivatives: These compounds have a wide range of biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties compared to other thiazolidine derivatives .
Biological Activity
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H8ClN2O2S2
- Molecular Weight : 252.3 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
This compound | Escherichia coli | 25 µg/mL |
These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of thiazolidinones has been a focal point in recent pharmacological studies. In vitro experiments have demonstrated that derivatives like this compound can induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of various thiazolidinone derivatives, it was found that:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF7: 20 µM
- A549: 18 µM
These results indicate that the compound exhibits selective cytotoxicity against cancer cells while having a lower effect on normal cells, suggesting a favorable therapeutic index.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : The compound disrupts DNA synthesis in cancer cells, leading to cell cycle arrest.
- Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as caspases.
Properties
IUPAC Name |
2-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c11-7-4-2-1-3-6(7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCDMREWAPGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361512 | |
Record name | Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288843-71-0 | |
Record name | Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.